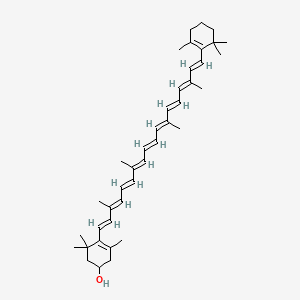
Cryptoxanthin, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an oxygenated carotenoid and a member of the xanthophyll class. Cryptoxanthin is known for its antioxidant properties and its role as a provitamin A, meaning it can be converted into vitamin A in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cryptoxanthin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol and hexane to isolate the compound from plant materials . The chemical synthesis of cryptoxanthin involves the use of precursor compounds and specific reaction conditions to form the desired carotenoid structure. High-performance liquid chromatography (HPLC) is often used to purify the synthesized compound .
Industrial Production Methods
In industrial settings, the production of cryptoxanthin often involves the cultivation of carotenoid-rich plants, followed by extraction and purification processes. The optimization of solvent extraction methods and the use of advanced analytical techniques such as HPLC and mass spectrometry (MS) are crucial for the efficient production of high-purity cryptoxanthin .
Chemical Reactions Analysis
Types of Reactions
Cryptoxanthin undergoes various chemical reactions, including oxidation, reduction, and esterification. These reactions are essential for its conversion into different forms and its interaction with other compounds .
Common Reagents and Conditions
Common reagents used in the reactions involving cryptoxanthin include oxidizing agents, reducing agents, and esterifying agents. The reaction conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of cryptoxanthin include retinal and 3-hydroxyretinal, which are important for its biological functions as a provitamin A .
Scientific Research Applications
Cryptoxanthin has a wide range of scientific research applications in various fields:
Chemistry: Cryptoxanthin is studied for its chemical properties and its role as a natural pigment.
Biology: In biological research, cryptoxanthin is investigated for its antioxidant properties and its effects on cellular processes.
Industry: Cryptoxanthin is used as a food additive and colorant due to its vibrant color and nutritional benefits.
Mechanism of Action
Cryptoxanthin exerts its effects through various mechanisms:
Antioxidant Activity: Cryptoxanthin acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells and DNA.
Provitamin A Activity: Cryptoxanthin is converted into vitamin A (retinol) in the body, which is essential for vision, immune function, and skin health.
Molecular Targets and Pathways: Cryptoxanthin interacts with various molecular targets, including enzymes involved in the metabolism of carotenoids and retinoids.
Comparison with Similar Compounds
Cryptoxanthin is similar to other carotenoids such as β-carotene, lutein, and zeaxanthin. it has unique properties that distinguish it from these compounds:
Lutein and Zeaxanthin: While lutein and zeaxanthin are primarily known for their role in eye health, cryptoxanthin has broader health benefits, including its potential to reduce the risk of certain cancers and promote bone health.
Similar compounds include:
- β-Carotene
- Lutein
- Zeaxanthin
Cryptoxanthin’s unique combination of antioxidant properties, provitamin A activity, and broader health benefits make it a valuable compound in scientific research and various applications.
Properties
CAS No. |
35454-73-0 |
|---|---|
Molecular Formula |
C40H56O |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |
InChI Key |
DMASLKHVQRHNES-QQGJMDNJSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















